2-Hydrazinyl-3-methylpyrazine
Overview
Description
2-Hydrazinyl-3-methylpyrazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methyl group at the third position. Its molecular formula is C5H8N4, and it has a molecular weight of 124.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-methylpyrazine typically involves the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_6\text{ClN}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_8\text{N}_4 + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution can produce various functionalized pyrazine derivatives.
Scientific Research Applications
2-Hydrazinyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-methylpyrazine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2-Hydrazinylpyrazine: Lacks the methyl group at the third position.
3-Methylpyrazine: Lacks the hydrazinyl group at the second position.
2-Methylpyrazine: Lacks the hydrazinyl group and has the methyl group at the second position.
Uniqueness: 2-Hydrazinyl-3-methylpyrazine is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-methylpyrazin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-5(9-6)8-3-2-7-4/h2-3H,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAVXJNOFDFYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297045 | |
Record name | 2-hydrazinyl-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19848-54-5 | |
Record name | 19848-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazinyl-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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